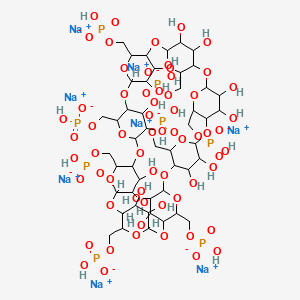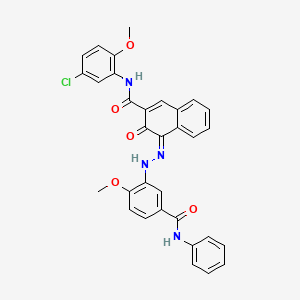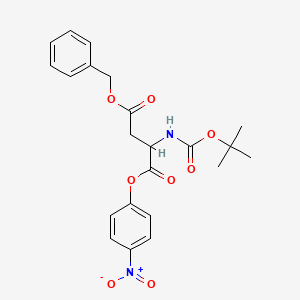
Boc-Aspartic(OBzl)-ONp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Asp(OBzl)-ONp: tert-butoxycarbonyl-L-aspartic acid 1-benzyl ester 4-nitrophenyl ester , is a compound used primarily in peptide synthesis. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl ester, and a nitrophenyl ester, which makes it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(OBzl)-ONp typically involves the protection of the amino group of aspartic acid with a Boc group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the activation of the other carboxyl group with 4-nitrophenol to form the nitrophenyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the esterification and activation steps .
Industrial Production Methods: Industrial production of Boc-Asp(OBzl)-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Asp(OBzl)-ONp undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bonds in Boc-Asp(OBzl)-ONp can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and hydrogenation, respectively
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N-dimethylaminopyridine (DMAP)
Deprotection Reagents: Trifluoroacetic acid (TFA), hydrogenation catalysts (e.g., palladium on carbon)
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products:
Amides: Formed through substitution reactions with amines
Carboxylic Acids: Formed through hydrolysis of ester bonds
Aspartic Acid Derivatives: Formed through deprotection reactions
Wissenschaftliche Forschungsanwendungen
Boc-Asp(OBzl)-ONp has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of enzymes such as peptidylglycine alpha-amidating monooxygenase, which plays a role in peptide modification.
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of Boc-Asp(OBzl)-ONp primarily involves its role as a reagent in peptide synthesis. The compound’s nitrophenyl ester group is highly reactive towards nucleophiles, allowing it to form amide bonds with amines. This reactivity is exploited in the stepwise synthesis of peptides, where Boc-Asp(OBzl)-ONp is used to introduce aspartic acid residues into the growing peptide chain. The Boc and benzyl protecting groups prevent unwanted side reactions during the synthesis and can be removed under specific conditions to yield the final peptide product .
Vergleich Mit ähnlichen Verbindungen
Boc-Asp(OMe)-ONp: Similar to Boc-Asp(OBzl)-ONp but with a methyl ester instead of a benzyl ester. It is used in peptide synthesis with slightly different reactivity and solubility properties.
Boc-Glu(OBzl)-ONp: A glutamic acid derivative with similar protecting groups. .
Uniqueness: Boc-Asp(OBzl)-ONp is unique due to its combination of protecting groups and the nitrophenyl ester, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex peptides where precise control over the reaction conditions is required .
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBDGLUYWLXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
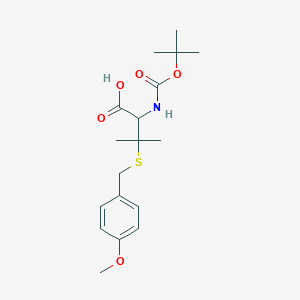
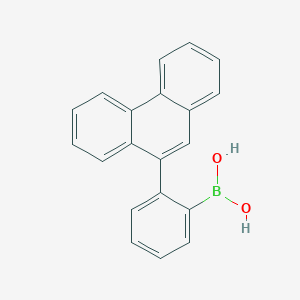
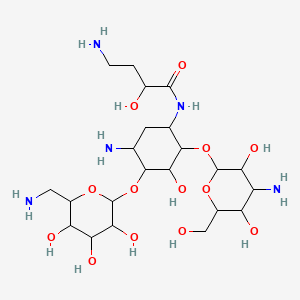
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)

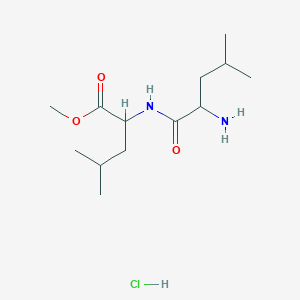
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)

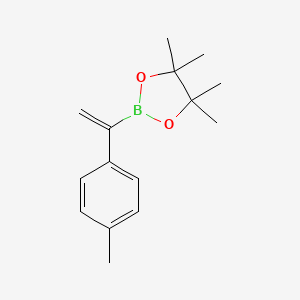

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
